molecular formula C17H10ClF3N2O2 B11668156 (4Z)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one

(4Z)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B11668156
M. Wt: 366.7 g/mol
InChI Key: NWRQYPBNRVYABG-UHFFFAOYSA-N
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Description

(4Z)-4-({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-5-(trifluoromethyl)aniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a phenyl-substituted oxazolone under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control reaction parameters. The goal is to achieve consistent quality and scalability while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: Halogen substitution reactions can replace the chlorine or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(4Z)-4-({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis and material science.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-4-({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target, but may involve inhibition of enzyme activity, disruption of cellular processes, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C17H10ClF3N2O2

Molecular Weight

366.7 g/mol

IUPAC Name

4-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]-2-phenyl-1,3-oxazol-5-ol

InChI

InChI=1S/C17H10ClF3N2O2/c18-12-7-6-11(17(19,20)21)8-13(12)22-9-14-16(24)25-15(23-14)10-4-2-1-3-5-10/h1-9,24H

InChI Key

NWRQYPBNRVYABG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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